molecular formula C7H5N3 B12844688 Pyrido[2,3-C]pyridazine CAS No. 6133-99-9

Pyrido[2,3-C]pyridazine

Cat. No.: B12844688
CAS No.: 6133-99-9
M. Wt: 131.13 g/mol
InChI Key: BEJXOECDIXUTLN-UHFFFAOYSA-N
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Description

Pyrido[2,3-C]pyridazine is a heterocyclic compound characterized by a fused ring system containing both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrido[2,3-C]pyridazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be further converted to pyridazines in the presence of NaOH .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient catalytic systems is crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-C]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases are frequently employed.

Major Products Formed

The major products formed from these reactions include functionalized pyridazines, pyridazinones, and various substituted derivatives, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Pyrido[2,3-C]pyridazine is compared with other similar heterocyclic compounds such as pyrimidine and pyrazine:

    Pyrimidine: Contains nitrogen atoms at positions 1 and 3.

    Pyrazine: Contains nitrogen atoms at positions 1 and 4.

Similar Compounds

  • Pyrimidine
  • Pyrazine
  • Pyridazine
  • Pyridazinone

This compound stands out due to its unique fused ring system, which imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

6133-99-9

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

pyrido[2,3-c]pyridazine

InChI

InChI=1S/C7H5N3/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5H

InChI Key

BEJXOECDIXUTLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC=C2

Origin of Product

United States

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